![molecular formula C19H20ClNO4 B6665216 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665216.png)
3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a furan ring, a piperidine ring, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Coupling Reactions: The furan and piperidine rings are coupled using carbonylation reactions to form the core structure.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the furan and piperidine rings suggests that it may have bioactive properties, making it a candidate for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The furan and piperidine rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]acetic acid
- 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]butanoic acid
- 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]pentanoic acid
Uniqueness
Compared to similar compounds, 3-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the propanoic acid group, in particular, may enhance its solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
3-[1-[5-(2-chlorophenyl)furan-2-carbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c20-15-6-2-1-5-14(15)16-8-9-17(25-16)19(24)21-11-3-4-13(12-21)7-10-18(22)23/h1-2,5-6,8-9,13H,3-4,7,10-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBYCEKMWICOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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